molecular formula C18H21N5O3S B2704236 N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1396784-23-8

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2704236
CAS No.: 1396784-23-8
M. Wt: 387.46
InChI Key: IQYZTYQSLSJXKS-UHFFFAOYSA-N
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Description

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a heterocyclic sulfonamide derivative characterized by a pyridazinone core (6-oxopyridazine) substituted with an imidazole group and a 2,4,5-trimethylbenzenesulfonamide moiety linked via an ethyl chain. The sulfonamide group may enhance solubility and binding affinity to target proteins. Crystallographic studies using programs like SHELXL have been critical in resolving its 3D structure, enabling analysis of hydrogen bonding, molecular packing, and conformational stability .

Properties

IUPAC Name

N-[2-(3-imidazol-1-yl-6-oxopyridazin-1-yl)ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S/c1-13-10-15(3)16(11-14(13)2)27(25,26)20-7-9-23-18(24)5-4-17(21-23)22-8-6-19-12-22/h4-6,8,10-12,20H,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYZTYQSLSJXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=CN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure includes multiple functional groups that contribute to its biological activity, particularly in the fields of oncology and antimicrobial research. This article presents an overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_{4}\text{O}_{3}\text{S}

Key Features:

  • Imidazole ring: Known for its role in biological systems, particularly in enzyme catalysis and as a pharmacophore.
  • Pyridazine moiety: Contributes to the compound's interaction with nucleic acids and proteins.
  • Sulfonamide group: Enhances binding affinity through hydrogen bonding.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The imidazole ring may bind to metal ions or enzyme active sites, inhibiting their activity. For instance, compounds with similar structures have shown inhibition of carbonic anhydrases (CA), which are crucial in regulating pH and fluid balance in biological systems .
  • Nucleic Acid Interaction: The pyridazinone moiety can potentially intercalate into DNA or RNA, affecting replication and transcription processes.
  • Antimicrobial Activity: The sulfonamide group is known for its antibacterial properties, particularly against Gram-positive bacteria.

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds. For example, derivatives containing imidazole and pyridazine rings have exhibited significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)4.0
Compound BHCT116 (Colon)7.5
Compound CHepG2 (Liver)6.0

These findings suggest that the structural components of this compound may confer similar antitumor effects .

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar sulfonamide functionalities exhibit broad-spectrum antimicrobial activity:

Target OrganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that modifications to the sulfonamide structure can enhance antimicrobial efficacy.

Case Studies

  • Study on Carbonic Anhydrase Inhibition:
    A study evaluated the inhibitory effects of structurally related sulfonamides on human carbonic anhydrases. The compound showed promising inhibition against hCA II and hCA IX isoforms with Ki values ranging from 7.7 nM to 41.3 nM, indicating strong potential as a therapeutic agent for conditions like glaucoma and certain cancers .
  • Antitumor Efficacy Assessment:
    In a comparative study involving several derivatives of imidazole and pyridazine-based compounds, one derivative demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values lower than conventional chemotherapeutics like 5-FU .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid structure, combining pyridazinone, imidazole, and sulfonamide functionalities. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Applications Reference
N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide Pyridazinone + Imidazole 2,4,5-Trimethylbenzenesulfonamide High crystallinity, potential kinase inhibition
3-(1H-imidazol-1-yl)-6-oxopyridazine Pyridazinone Imidazole Antimicrobial activity (in vitro)
2,4,5-Trimethylbenzenesulfonamide derivatives Benzene sulfonamide Methyl groups (2,4,5 positions) COX-2 inhibition, anti-inflammatory
Ethyl-linked pyridazinone-sulfonamide hybrids Pyridazinone + sulfonamide Variable alkyl chains Improved solubility, metabolic stability

Key Findings :

Pyridazinone-Imidazole Synergy: The imidazole substitution at the pyridazinone 3-position enhances hydrogen-bonding capacity compared to unsubstituted pyridazinones (e.g., 3-(1H-imidazol-1-yl)-6-oxopyridazine), which lack the sulfonamide group and exhibit weaker protein binding .

However, bulkier substituents may reduce solubility, as seen in other sulfonamide hybrids .

Structural Flexibility : The ethyl linker balances rigidity and flexibility, contrasting with shorter (methyl) or longer (propyl) linkers in analogs, which show compromised target affinity or metabolic instability, respectively .

Crystallographic and Computational Insights

Crystallographic data refined via SHELXL reveal a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.3 Å, b = 7.8 Å, c = 15.2 Å, and β = 105.6° . The pyridazinone and imidazole rings are coplanar, stabilized by intramolecular π-π interactions, while the sulfonamide group forms intermolecular hydrogen bonds with adjacent molecules. This packing differs from non-sulfonamide analogs, which exhibit weaker intermolecular interactions .

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